
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and therapeutic research.
Industry: Could be used in the production of materials with specific properties.
作用機序
The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine
特性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC名 |
1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+ |
InChIキー |
WOJZGIQXCFINCX-RMKNXTFCSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-] |
正規SMILES |
COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


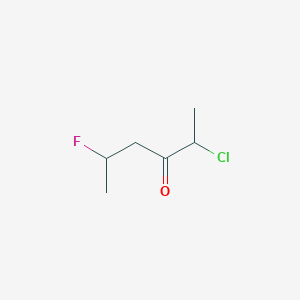
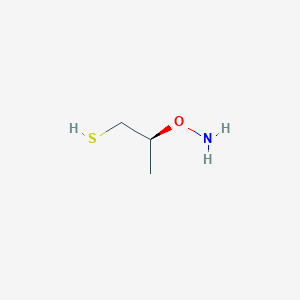
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
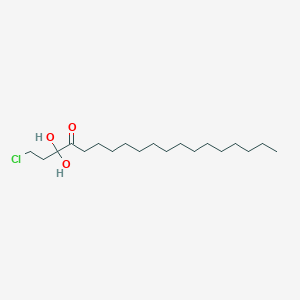
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)




![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
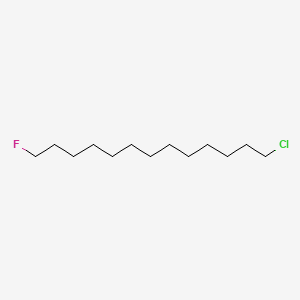
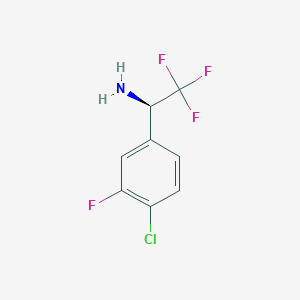
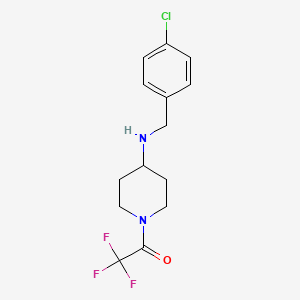
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
